molecular formula C4H11N3S B1301139 4-Isopropyl-3-thiosemicarbazide CAS No. 13431-36-2

4-Isopropyl-3-thiosemicarbazide

Cat. No.: B1301139
CAS No.: 13431-36-2
M. Wt: 133.22 g/mol
InChI Key: WMFXGKCDSJXKHO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Isopropyl-3-thiosemicarbazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with human carbonic anhydrase IX, an enzyme involved in the regulation of pH in tissues and cells . The interaction between this compound and carbonic anhydrase IX involves binding to the enzyme’s active site, inhibiting its activity, and thereby affecting cellular pH regulation . Additionally, this compound has been studied for its potential anticancer properties, interacting with various proteins involved in cell proliferation and apoptosis .

Cellular Effects

This compound has been observed to influence various cellular processes and functions. In cancer cell lines, such as U87 (glioblastoma) and HeLa (cervical cancer), this compound exhibits cytotoxic effects, leading to reduced cell viability and proliferation . The compound affects cell signaling pathways, including those involved in apoptosis and cell cycle regulation . It has been shown to induce the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to the active sites of enzymes such as carbonic anhydrase IX, inhibiting their activity and disrupting cellular pH regulation . Additionally, this compound interacts with DNA and RNA, leading to changes in gene expression and the activation of apoptotic pathways . The compound’s ability to inhibit key metabolic enzymes further contributes to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects on cancer cells, with continued inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on tumor growth and metastasis have been observed over extended periods, demonstrating its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound inhibits key metabolic enzymes, such as carbonic anhydrase IX, leading to altered metabolic flux and reduced energy production . Additionally, this compound affects the levels of metabolites involved in glycolysis and the tricarboxylic acid cycle, further disrupting cellular energy homeostasis . These metabolic effects contribute to the compound’s cytotoxicity and its potential as an anticancer agent .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its solubility and affinity for specific cellular compartments . These factors determine the compound’s bioavailability and its effectiveness in targeting specific cells or tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, this compound can be found in the nucleus, where it affects gene expression and DNA/RNA interactions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-thiosemicarbazide typically involves the reaction of isopropyl isothiocyanate with hydrazine monohydrate in ethanol. The reaction is carried out at room temperature for about 30 minutes. The product is then extracted with chloroform, washed with water and saturated sodium chloride solution, and dried under reduced pressure .

Industrial Production Methods: In an industrial setting, the preparation of thiosemicarbazides, including this compound, can involve the use of ammonium thiocyanate and hydrazine hydrate as raw materials. These reactants undergo nucleophilic addition and rearrangement reactions in a single solvent system at temperatures ranging from 120°C to 135°C .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-amino-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFXGKCDSJXKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365215
Record name 4-Isopropyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13431-36-2
Record name 4-Isopropylthiosemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13431-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ISOPROPYL-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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